

# Chemical Structure and Identification

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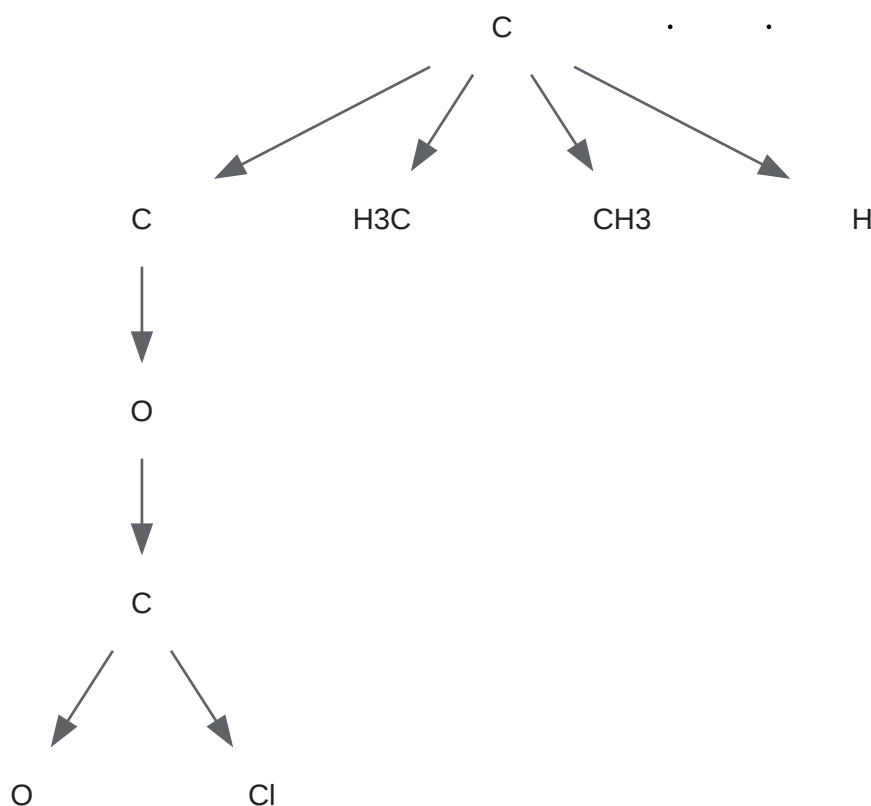
## Compound of Interest

Compound Name: *Isobutyl chloroformate*

Cat. No.: B042661

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**Isobutyl chloroformate**, with the IUPAC name 2-methylpropyl carbonochloridate, is a chloroformate ester of isobutanol.[1][2] Its structure is characterized by an isobutyl group attached to a chloroformate functional group.



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**Figure 1:** Chemical Structure of **Isobutyl Chloroformate**

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	<b>2-methylpropyl carbonochloridate</b> <a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	Chloroformic acid isobutyl ester, IBCF, Isobutyl chlorocarbonate <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	543-27-1 <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>2</sub> <a href="#">[4]</a>
Molecular Weight	136.58 g/mol
SMILES	<chem>CC(C)COC(=O)Cl</chem> <a href="#">[1]</a>

| InChI Key | YOETUEMZNOLGDB-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#) |

## Physicochemical and Spectroscopic Data

**Isobutyl chloroformate** is a colorless to light-colored liquid with a pungent odor.[\[1\]](#) It is flammable, corrosive, and reacts with water.[\[1\]](#)[\[5\]](#)

Table 2: Physicochemical Properties

Property	Value
Appearance	<b>Colorless to light-colored liquid</b> <a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	128.8 °C (lit.)
Density	1.053 g/mL at 25 °C (lit.)
Refractive Index (n <sub>20/D</sub> )	1.407 (lit.)
Vapor Pressure	22.8 hPa (2.2 kPa) at 20 °C
Flash Point	36 °C (96.8 °F) - closed cup

| Solubility | Insoluble in water; soluble in organic solvents like ether, chloroform, and benzene.  
[\[1\]](#) |

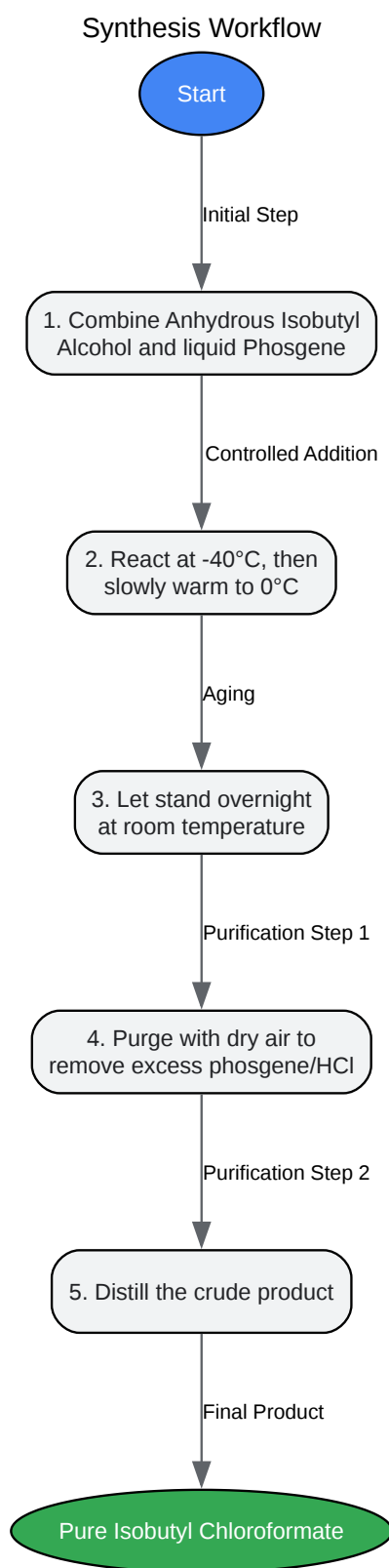
Table 3: Spectroscopic Data Summary

Technique	Key Features and Interpretation
$^1\text{H}$ NMR	- $\text{CH}_3$ : <b>Doublet, ~0.9-1.0 ppm (6H)</b> - $\text{CH}$ : <b>Multiplet, ~1.9-2.1 ppm (1H)</b> - $\text{CH}_2$ : <b>Doublet, ~4.0-4.2 ppm (2H)</b> (Predicted chemical shifts based on structure)
$^{13}\text{C}$ NMR	Four distinct signals are expected for the isobutyl group carbons and the carbonyl carbon. <a href="#">[1]</a>
Infrared (IR)	~1780 $\text{cm}^{-1}$ : Strong $\text{C}=\text{O}$ stretching (characteristic of acid chlorides)~1160 $\text{cm}^{-1}$ : $\text{C}-\text{O}$ stretching~780 $\text{cm}^{-1}$ : $\text{C}-\text{Cl}$ stretching(Data from NIST IR Spectrum) <a href="#">[4]</a>

| Mass Spec (EI) |  $m/z$  43:  $[\text{C}_3\text{H}_7]^+$ , Isopropyl cation (Top Peak)[\[1\]](#) $m/z$  56:  $[\text{C}_4\text{H}_8]^+$ , Isobutene via McLafferty rearrangement (2nd Highest)[\[1\]](#) $m/z$  41:  $[\text{C}_3\text{H}_5]^+$ , Allyl cation (3rd Highest)[\[1\]](#) |

## Synthesis of Isobutyl Chloroformate

**Isobutyl chloroformate** is typically synthesized by the reaction of anhydrous isobutyl alcohol with an excess of liquid phosgene at low temperatures.[\[6\]](#)[\[7\]](#)



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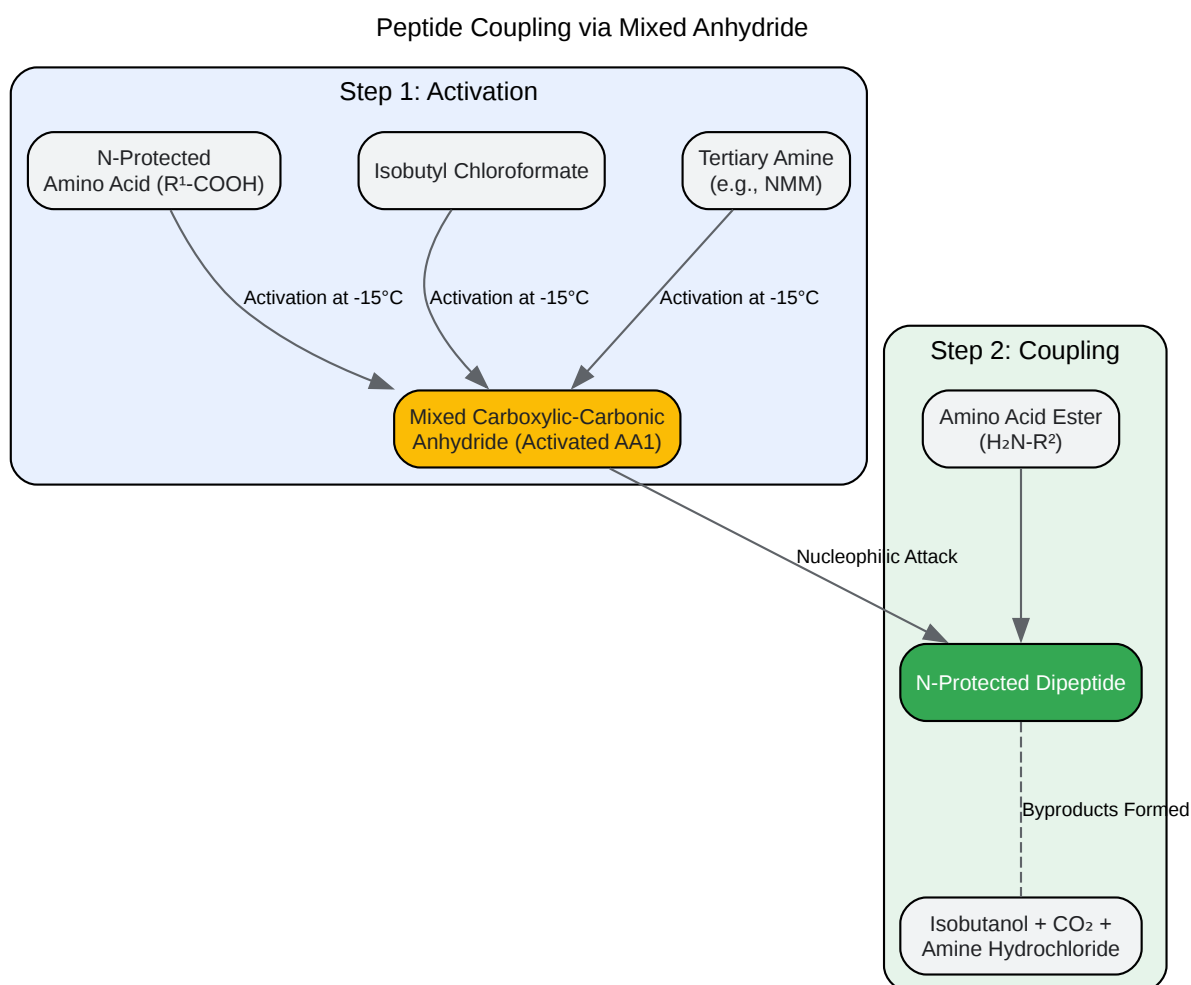
**Figure 2:** General workflow for the synthesis of **isobutyl chloroformate**.

## Experimental Protocol: Synthesis

- Preparation: Cool 148.4 g (0.15 mole) of liquid phosgene in a suitable reactor to -40 °C.
- Reaction: While stirring, slowly add 74.1 g (0.1 mole) of anhydrous isobutyl alcohol to the cooled phosgene.
- Warming: After the addition is complete, allow the reaction temperature to slowly rise to 0 °C and continue stirring for an additional 20 minutes.
- Aging: Let the reaction mixture stand overnight at room temperature.
- Purging: Purge the mixture with dry air for 2 hours to remove excess phosgene and hydrogen chloride gas.
- Distillation: Distill the resulting liquid to obtain pure **isobutyl chloroformate**. The expected boiling point is 123-126 °C, with a typical yield of around 70%.

## Application in Peptide Synthesis: The Mixed Anhydride Method

A primary application of **isobutyl chloroformate** in drug development and organic synthesis is as a coupling agent for the formation of amide (peptide) bonds.<sup>[8][9]</sup> It is used to activate a carboxylic acid (the C-terminus of an N-protected amino acid) by forming a mixed carboxylic-carbonic anhydride. This activated intermediate is highly reactive towards nucleophilic attack by the amine group of a second amino acid (or its ester), leading to peptide bond formation.<sup>[8][9]</sup> This method is valued for minimizing racemization, especially when conducted at low temperatures.<sup>[9]</sup>



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**Figure 3:** Reaction pathway for peptide bond formation using **isobutyl chloroformate**.

## Experimental Protocol: General Peptide Coupling

This protocol describes a general procedure for coupling an N-protected amino acid with an amino acid ester in a solution phase.

- Acid Activation:

- Dissolve the N-protected amino acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[8]
- Cool the solution to -15 °C using a dry ice/acetone or similar cooling bath.[8]
- Add N-methylmorpholine (NMM) or another suitable tertiary amine (1.0 equivalent) dropwise while maintaining the temperature.[8]
- Slowly add **isobutyl chloroformate** (1.0 equivalent) dropwise to the solution. A precipitate of N-methylmorpholine hydrochloride may form.[8]
- Stir the mixture at -15 °C for 5-15 minutes to allow for the complete formation of the mixed anhydride.
- Coupling Reaction:
  - In a separate flask, prepare a solution of the amino acid ester hydrochloride salt (1.0-1.2 equivalents) and neutralize it with NMM (1.0-1.2 equivalents) in an anhydrous solvent.
  - Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C. [10]
  - Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours.[10] Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
- Work-up and Purification:
  - Filter the reaction mixture to remove the precipitated amine hydrochloride.
  - Concentrate the filtrate under reduced pressure.
  - Dissolve the residue in a suitable organic solvent like ethyl acetate.
  - Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid), a weak base (e.g., saturated NaHCO<sub>3</sub> solution), and brine to remove unreacted materials and byproducts.[10]

- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate in vacuo.
- Purify the resulting crude peptide using silica gel column chromatography or recrystallization.

## Safety and Handling

**Isobutyl chloroformate** is a hazardous chemical that requires strict safety precautions.<sup>[1]</sup> It is flammable, highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.<sup>[1]</sup> Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).<sup>[11]</sup>

Table 4: Safety and Handling Information

Category	Information
GHS Pictograms	<b>Flame, Corrosion, Skull and Crossbones</b>
Signal Word	Danger
Hazard Statements	H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled.
PPE	Chemical-resistant gloves, chemical splash goggles, face shield, lab coat, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[11]
Handling	Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.[11] Ground/bond container and receiving equipment. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Moisture sensitive; handle under inert gas.[5]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container under inert gas. Store locked up. Keep away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases.

| Spill & Disposal | In case of a spill, isolate the area. Use a non-combustible absorbent material to clean up. Do not use water.[5] Dispose of contents/container to an approved waste disposal plant. |

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